
Isogarneagenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isogarneagenin is a natural compound that is found in several plants, including the Chinese herb Rhizoma Anemarrhenae. This compound has been the subject of several scientific studies due to its potential therapeutic properties. In
作用机制
The mechanism of action of isogarneagenin is not fully understood, but it is believed to work by modulating several cellular pathways. It has been shown to inhibit the production of inflammatory cytokines and enzymes, which can reduce inflammation. Isogarneagenin has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of tumors.
Biochemical and Physiological Effects
Isogarneagenin has several biochemical and physiological effects. It has been shown to reduce inflammation, which can help alleviate symptoms of inflammatory diseases such as arthritis. Isogarneagenin has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of tumors. Additionally, isogarneagenin has been shown to improve glucose metabolism, which can help regulate blood sugar levels in diabetic patients.
实验室实验的优点和局限性
Isogarneagenin has several advantages for lab experiments. It is a natural compound that can be easily extracted from plants or synthesized chemically. Isogarneagenin is also relatively stable, which makes it easy to store and transport. However, there are also limitations to using isogarneagenin in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, the cost of synthesizing isogarneagenin can be prohibitive for some research labs.
未来方向
There are several future directions for research on isogarneagenin. One area of research is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases such as arthritis. Another area of research is to investigate its potential as an anti-cancer agent and its ability to induce apoptosis in cancer cells. Additionally, research on the neuroprotective and anti-aging properties of isogarneagenin is also an area of interest. Further research is needed to fully understand the mechanism of action of isogarneagenin and its potential therapeutic applications.
Conclusion
In conclusion, isogarneagenin is a natural compound that has several potential therapeutic properties. It has been the subject of several scientific studies due to its anti-inflammatory, anti-cancer, and anti-diabetic properties. Isogarneagenin has several advantages for lab experiments, but there are also limitations to using it in research. Further research is needed to fully understand the mechanism of action of isogarneagenin and its potential therapeutic applications.
合成方法
Isogarneagenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction method involves using solvents to extract the compound from plants, while the chemical synthesis method involves using chemical reactions to create the compound from simpler molecules.
科学研究应用
Isogarneagenin has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Isogarneagenin has also been studied for its potential use as an antioxidant, neuroprotective agent, and anti-aging agent.
属性
CAS 编号 |
17634-26-3 |
|---|---|
产品名称 |
Isogarneagenin |
分子式 |
C27H44O5 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O5/c1-15-24-22(32-27(15)9-6-16(13-28)14-31-27)12-21-19-5-4-17-10-18(29)11-23(30)26(17,3)20(19)7-8-25(21,24)2/h15-24,28-30H,4-14H2,1-3H3/t15-,16-,17+,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI 键 |
SMWGITAKOUTXKQ-NMLFMCQHSA-N |
手性 SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CC[C@H](CO6)CO |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO |
规范 SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



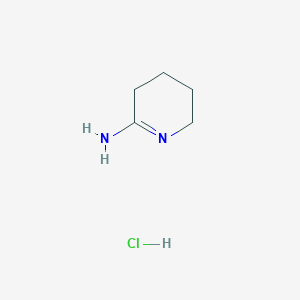
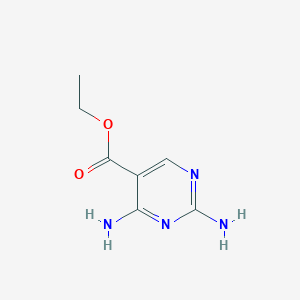
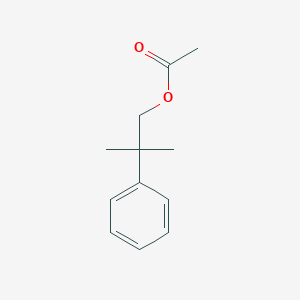

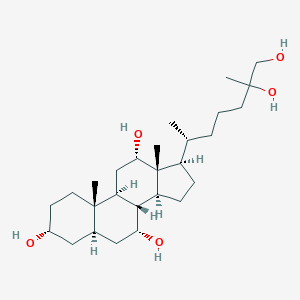


![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
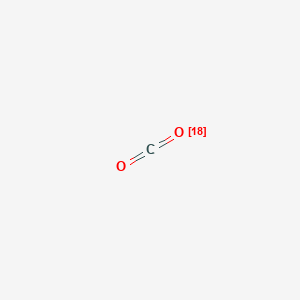




![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)